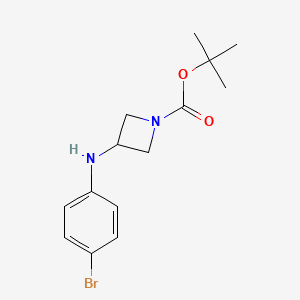

Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate

Descripción

Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate is a brominated azetidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a 4-bromoanilino substituent. This compound is part of a broader class of azetidine-based building blocks used in medicinal chemistry and organic synthesis. The Boc group stabilizes the azetidine nitrogen, while the bromoanilino moiety provides a reactive site for further functionalization, such as cross-coupling reactions.

Propiedades

IUPAC Name |

tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-10(15)5-7-11/h4-7,12,16H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJFAPGRYSESIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698801 | |

| Record name | tert-Butyl 3-(4-bromoanilino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887579-54-6 | |

| Record name | tert-Butyl 3-(4-bromoanilino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions starting from linear precursors.

Introduction of Bromoanilino Group: The bromoanilino group is introduced through nucleophilic substitution reactions, where a bromo-substituted aniline reacts with an azetidine derivative.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to its tert-butyl ester form using tert-butanol in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

Reduction: The azetidine ring can be reduced to form a corresponding amine.

Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Bromine oxide derivatives.

Reduction Products: Amines derived from the azetidine ring.

Substitution Products: Various azetidine derivatives with different substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that azetidine derivatives, including tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate, exhibit potential anticancer properties. A study demonstrated that compounds with a bromoaniline substituent can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. The presence of the azetidine ring enhances the compound's ability to interact with biological targets due to its conformational flexibility .

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. The azetidine structure has been shown to enhance the activity of compounds against various bacterial strains. In vitro studies revealed that this compound displayed notable antibacterial activity, suggesting its potential as a lead compound for antibiotic development .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in organic synthesis. Its functional groups allow for further derivatization, making it suitable for synthesizing more complex molecules. For example, it can be transformed into various derivatives through nucleophilic substitution reactions, facilitating the creation of compounds with diverse biological activities .

Synthesis of β-Amino Acids

The compound has been utilized in synthesizing β-amino acids, which are crucial in drug discovery and development. The azetidine structure provides a unique scaffold that can mimic natural amino acids while offering enhanced stability and bioactivity. This application is particularly relevant in designing peptide-based therapeutics .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a monomer for polymerization processes. Its ability to undergo radical polymerization allows for the creation of functionalized polymers with specific properties tailored for applications in drug delivery systems and coatings .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |

| Antimicrobial Properties | Effective against various bacterial strains | |

| Organic Synthesis | Building Block for Complex Molecules | Facilitates synthesis of diverse derivatives |

| Synthesis of β-Amino Acids | Mimics natural amino acids with enhanced stability | |

| Materials Science | Polymer Chemistry | Used as a monomer for functionalized polymers |

Case Studies

- Anticancer Study : A recent investigation into the anticancer properties of azetidine derivatives highlighted that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways . The study provided evidence supporting its potential as a therapeutic agent.

- Antimicrobial Research : A study focused on the antimicrobial efficacy of various azetidine derivatives found that this compound exhibited significant activity against multi-drug resistant bacterial strains, showcasing its potential as a lead compound for new antibiotics .

- Synthesis Applications : In synthetic chemistry, researchers reported utilizing this compound to synthesize novel β-amino acid derivatives that were evaluated for their biological activities, revealing promising results that warrant further exploration in drug development .

Mecanismo De Acción

The mechanism by which tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-substituted aniline group can bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural analogs include:

- Brominated Aryl vs. Alkyl Substituents: The 4-bromoanilino group introduces both aromaticity and a secondary amine, enabling hydrogen bonding and electrophilic substitution reactions. In contrast, tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate lacks the amine group, reducing its nucleophilicity.

- Hydrophilicity: Compounds with polar groups (e.g., hydroxymethyl or aminomethyl ) exhibit higher solubility in aqueous media compared to brominated derivatives.

Physicochemical Properties

Key data from tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate and related compounds:

- Polarity: The 4-bromoanilino group increases polarity (TPSA ~55 Ų) compared to non-aminated bromophenyl analogs (TPSA ~38 Ų ).

- Lipophilicity : Brominated aryl/alkyl substituents elevate LogP values, favoring membrane permeability but reducing aqueous solubility.

Actividad Biológica

Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate (CAS No. 1203681-52-0) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H18BrN2O2, with a molecular weight of 312.20 g/mol. The compound features an azetidine ring, a tert-butyl ester group, and a bromoaniline moiety, which contribute to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors, such as amines and alkyl halides under basic conditions.

- Introduction of the Bromophenyl Group : The bromophenyl group is introduced via nucleophilic substitution reactions, where the azetidine intermediate reacts with a bromophenyl halide.

- Protection of the Amino Group : The amino group is often protected using tert-butyl carbamate to prevent unwanted reactions during subsequent steps.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Aromatic Interactions : The bromophenyl group facilitates π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

- Hydrogen Bonding : The azetidine ring can form hydrogen bonds with amino acid side chains, potentially modulating enzyme or receptor activities.

These interactions suggest that the compound may exhibit various biological effects, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance, research has shown that derivatives with azetidine rings can inhibit cancer cell proliferation by interfering with cell signaling pathways involved in growth and survival .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro assays demonstrated that certain azetidine derivatives exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Study on Anticancer Activity

In a controlled study involving various azetidine derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. The results indicated that this compound effectively reduced cell viability at concentrations as low as 10 µM, demonstrating a dose-dependent response .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains, indicating promising potential for further development into therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate | Structure | Antimicrobial, anticancer |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Structure | Moderate anticancer activity |

| Tert-butyl 3-(fluorophenyl)azetidine-1-carboxylate | Structure | Antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.